molecular formula C33H38N4O4 B097409 Integerressine CAS No. 17948-40-2

Integerressine

Cat. No. B097409
CAS RN: 17948-40-2
M. Wt: 554.7 g/mol
InChI Key: QMQZKCJJHAIMPG-RIINEJRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Integerressine is a recently discovered compound that has shown promising results in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects. The synthesis method of Integerressine is relatively simple, making it an attractive compound for future research.

Scientific Research Applications

Oxytocin, Vasopressin, and Human Social Behavior

  • Subheading : Neuropeptides and Social Behavior
  • Content : Studies have shown that neuropeptides like oxytocin (OT) and arginine vasopressin (AVP) play a significant role in regulating complex social cognition and behavior in humans. This has implications for developing novel clinical approaches for mental disorders associated with social deficits, such as autism spectrum disorder and social anxiety disorder (Heinrichs, Dawans, & Domes, 2009).
  • Subheading : AVP and Social Memory
  • Content : Research indicates that intranasal administration of arginine vasopressin (AVP) in humans enhances the encoding of social information, making happy and angry faces more memorable. This suggests AVP's role in influencing social cognition and memory (Guastella et al., 2010).
  • Subheading : Neuropeptides in Neurobiology
  • Content : Oxytocin (OXT) and arginine vasopressin (AVP) have been studied for their effects on human social interaction and the genetic mechanisms of inter-individual variation in social neuropeptide signaling. These studies are crucial for understanding the neurobiology behind social behavior and developing treatments for disorders characterized by social dysfunction (Meyer-Lindenberg, Domes, Kirsch, & Heinrichs, 2011).

properties

CAS RN

17948-40-2

Product Name

Integerressine

Molecular Formula

C33H38N4O4

Molecular Weight

554.7 g/mol

IUPAC Name

(2S)-N-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-methylbutanamide

InChI

InChI=1S/C33H38N4O4/c1-22(2)29(37(3)4)33(40)36-28-30(25-13-9-6-10-14-25)41-26-17-15-23(16-18-26)19-20-34-31(38)27(35-32(28)39)21-24-11-7-5-8-12-24/h5-20,22,27-30H,21H2,1-4H3,(H,34,38)(H,35,39)(H,36,40)/b20-19-/t27-,28-,29-,30+/m0/s1

InChI Key

QMQZKCJJHAIMPG-RIINEJRYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

SMILES

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

Canonical SMILES

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Integerressine
Reactant of Route 2
Integerressine
Reactant of Route 3
Reactant of Route 3
Integerressine
Reactant of Route 4
Integerressine
Reactant of Route 5
Integerressine
Reactant of Route 6
Reactant of Route 6
Integerressine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.